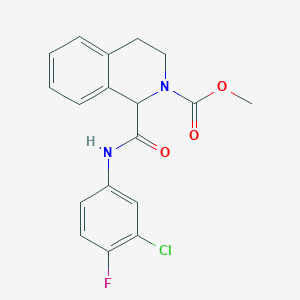

methyl 1-((3-chloro-4-fluorophenyl)carbamoyl)-3,4-dihydroisoquinoline-2(1H)-carboxylate

Descripción

Methyl 1-((3-chloro-4-fluorophenyl)carbamoyl)-3,4-dihydroisoquinoline-2(1H)-carboxylate is a synthetic small molecule featuring a 3,4-dihydroisoquinoline core substituted with a methyl carbamate group at position 2 and a (3-chloro-4-fluorophenyl)carbamoyl moiety at position 1. This compound is structurally analogous to intermediates described in pharmaceutical patents targeting enzyme inhibition or receptor modulation, particularly in central nervous system (CNS) disorders or metabolic diseases . Its synthesis typically involves multi-step procedures, including carbamate formation via reactions with methyl chloroformate and coupling of substituted phenyl carbamoyl groups under reflux conditions .

Propiedades

IUPAC Name |

methyl 1-[(3-chloro-4-fluorophenyl)carbamoyl]-3,4-dihydro-1H-isoquinoline-2-carboxylate | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C18H16ClFN2O3/c1-25-18(24)22-9-8-11-4-2-3-5-13(11)16(22)17(23)21-12-6-7-15(20)14(19)10-12/h2-7,10,16H,8-9H2,1H3,(H,21,23) | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

UEJKCAHWKUJGIE-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC(=O)N1CCC2=CC=CC=C2C1C(=O)NC3=CC(=C(C=C3)F)Cl | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C18H16ClFN2O3 | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

362.8 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Actividad Biológica

Methyl 1-((3-chloro-4-fluorophenyl)carbamoyl)-3,4-dihydroisoquinoline-2(1H)-carboxylate is a complex organic compound that belongs to the class of isoquinoline derivatives. This compound has garnered attention in medicinal chemistry due to its potential biological activities, which include interactions with various biological targets, modulation of cellular pathways, and implications in drug development.

Chemical Structure and Properties

The compound's structure features a dihydroisoquinoline core with a carbamoyl group and a chloro-fluoro-substituted phenyl ring. The molecular formula is approximately with a molecular weight of around 320 g/mol.

| Property | Value |

|---|---|

| Molecular Formula | C₁₆H₁₅ClFN₂O₃ |

| Molecular Weight | ~320 g/mol |

| IUPAC Name | Methyl 1-((3-chloro-4-fluorophenyl)carbamoyl)-3,4-dihydroisoquinoline-2(1H)-carboxylate |

| Solubility | Moderate in organic solvents (e.g., ethanol) |

Synthesis

The synthesis of this compound typically involves multi-step organic reactions starting from 3-chloro-4-fluoroaniline and dihydroisoquinoline derivatives. Key steps include acylation and cyclization reactions, often utilizing solvents like dichloromethane or acetic acid to optimize yield and purity.

Preliminary studies suggest that methyl 1-((3-chloro-4-fluorophenyl)carbamoyl)-3,4-dihydroisoquinoline-2(1H)-carboxylate may interact with specific enzymes or receptors, potentially modulating cellular signaling pathways related to apoptosis and cell proliferation. This interaction may lead to significant pharmacological effects, making it a candidate for further investigation in therapeutic applications.

Biological Activity

Research indicates that isoquinoline derivatives exhibit diverse biological activities, including:

- Anticancer Activity : Some studies have shown that compounds similar to methyl 1-((3-chloro-4-fluorophenyl)carbamoyl)-3,4-dihydroisoquinoline-2(1H)-carboxylate can induce apoptosis in cancer cells. For instance, derivatives have been tested against various cancer cell lines, demonstrating cytotoxic effects.

- Antimicrobial Properties : Isoquinolines are often evaluated for their antimicrobial activity. Compounds within this class have shown effectiveness against various bacterial strains, suggesting potential use as antimicrobial agents.

Case Studies

Several case studies highlight the biological activity of related compounds:

- Anticancer Studies : A study evaluated the cytotoxic effects of isoquinoline derivatives on breast cancer cell lines (MCF-7 and MDA-MB-231). The results indicated significant cell death induced by certain derivatives, suggesting a promising avenue for cancer treatment.

- Antimicrobial Evaluation : Another study focused on the antimicrobial properties of isoquinoline derivatives, revealing notable activity against Gram-positive and Gram-negative bacteria. This suggests potential applications in treating infections.

Comparación Con Compuestos Similares

Comparison with Structurally Similar Compounds

Ethyl 4-Oxo-3,4-dihydroisoquinoline-2(1H)-carboxylate

- Structural Differences : Replaces the 1-carbamoyl group with a ketone (4-oxo) and uses an ethyl ester instead of methyl.

- Applications : Often used as a precursor in medicinal chemistry for further functionalization .

N-(5-(4-Fluorophenyl)-1,3,4-oxadiazol-2-yl)-3,4-dihydroisoquinoline-2(1H)-carboxamide

- Structural Differences : Substitutes the methyl carbamate with a carboxamide linked to a 4-fluorophenyl-oxadiazole group.

- The 4-fluorophenyl group may confer metabolic stability over the 3-chloro-4-fluorophenyl analog due to reduced steric hindrance .

tert-Butyl 1-(Aminomethyl)-3,4-dihydroisoquinoline-2(1H)-carboxylate

- Structural Differences: Features a tert-butyl carbamate and an aminomethyl group at position 1.

- Functional Implications: The bulky tert-butyl group improves proteolytic stability, while the aminomethyl substituent allows for further derivatization (e.g., conjugation with targeting moieties). This contrasts with the methyl carbamate in the target compound, which is more labile under physiological conditions .

Methyl 1-Methoxyisoquinoline-3-carboxylate

- Structural Differences : Contains a methoxy group at position 1 and a carboxylate at position 3 instead of the carbamoyl-carbamate system.

- This compound is often employed in photodynamic therapy due to its planar structure .

Featured Recommendations

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.